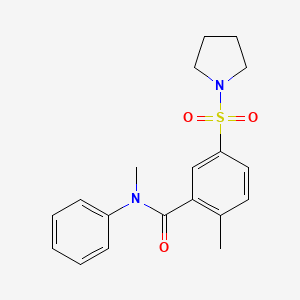![molecular formula C17H18N2O3 B4768165 N-[3-(acetylamino)-4-methylphenyl]-2-phenoxyacetamide](/img/structure/B4768165.png)
N-[3-(acetylamino)-4-methylphenyl]-2-phenoxyacetamide
描述
N-[3-(acetylamino)-4-methylphenyl]-2-phenoxyacetamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1993 by the Italian chemist Daniele Piomelli and his team. AM404 is a derivative of acetaminophen and has been found to have analgesic, anti-inflammatory, and neuroprotective effects.
作用机制
N-[3-(acetylamino)-4-methylphenyl]-2-phenoxyacetamide is known to act on the endocannabinoid system, which is a complex signaling system in the body that is involved in various physiological processes such as pain sensation, inflammation, and mood regulation. This compound has been found to inhibit the reuptake of the endocannabinoid anandamide, which leads to increased levels of anandamide in the body. Anandamide is known to have analgesic and anti-inflammatory effects, which may explain the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. Additionally, this compound has been found to have neuroprotective effects, which may be due to its ability to modulate the endocannabinoid system.
实验室实验的优点和局限性
N-[3-(acetylamino)-4-methylphenyl]-2-phenoxyacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. Additionally, it has been extensively studied and its mechanism of action is well understood, which makes it a useful tool for studying the endocannabinoid system. However, there are also some limitations to using this compound in lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its effects can be influenced by various factors such as age, sex, and genetic variations, which can make it difficult to generalize findings across different populations.
未来方向
There are several future directions for research on N-[3-(acetylamino)-4-methylphenyl]-2-phenoxyacetamide. One area of interest is its potential use in the treatment of neuropathic pain. Several studies have shown that this compound has analgesic effects in animal models of neuropathic pain, but more research is needed to determine its efficacy in humans. Additionally, there is growing interest in the use of this compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Several studies have shown that this compound has neuroprotective effects in animal models of these diseases, but more research is needed to determine its potential therapeutic applications in humans. Finally, there is also interest in developing new analogs of this compound that may have improved solubility and bioavailability, which could enhance its therapeutic potential.
科学研究应用
N-[3-(acetylamino)-4-methylphenyl]-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have analgesic properties and has been studied for its potential use in the treatment of chronic pain conditions such as neuropathic pain. This compound has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory conditions such as arthritis. Additionally, this compound has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(3-acetamido-4-methylphenyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-8-9-14(10-16(12)18-13(2)20)19-17(21)11-22-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGBKUCHRSBDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(3-cyano-2-pyridinyl)thio]-N-(4-propoxyphenyl)acetamide](/img/structure/B4768094.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-(2-fluorophenyl)thiourea](/img/structure/B4768098.png)
![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B4768108.png)
![2-[(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4768112.png)

![2-[(4-chlorobenzyl)thio]-4-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4768125.png)
![2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-(3-methylphenyl)acetamide](/img/structure/B4768151.png)
![N-ethyl-6-methoxy-1'-methyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide](/img/structure/B4768155.png)
![N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea](/img/structure/B4768171.png)



